2-氯苯基氯甲酸酯

描述

2-Chlorophenyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of chloroformates in general. For instance, chloroformates are key reagents for synthesizing carbonates and carbamates, as demonstrated in a study where chloroformates were synthesized on-demand using a chloroform solution containing an alcohol . Additionally, chlorophenyl chlorothionoformates have been used as dealkylating agents for tertiary amines .

Synthesis Analysis

The synthesis of chloroformates can be achieved through various methods. One innovative approach is the photo-on-demand in situ synthesis, which involves a chloroform solution containing a primary alkyl alcohol. This method allows for the subsequent one-pot synthesis of carbonates and carbamates . Another related synthesis is the preparation of 2-chloro-5-methylthiophene, which is synthesized from 2-methylthiophene using sulfuryl chloride, indicating the use of chlorinating agents in the synthesis of chlorinated compounds .

Molecular Structure Analysis

While the molecular structure of 2-chlorophenyl chloroformate is not directly provided, studies on related compounds can offer insights. For example, the molecular structures of isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined using single crystal XRD, highlighting the importance of X-ray diffraction in determining the structure of chlorinated compounds .

Chemical Reactions Analysis

Chloroformates are versatile reagents in chemical reactions. They can be used to synthesize carbonates and carbamates, as shown in the photo-on-demand synthesis study . Additionally, chlorophenyl chlorothionoformates have been shown to react with tertiary amines to produce thiocarbamates and alkyl chlorides, demonstrating their reactivity in dealkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorophenyl chloroformate are not directly discussed, but the properties of related compounds can be inferred. For instance, the adsorption behavior of 2-chlorophenols on colloidal silica was investigated, indicating that chlorophenols can form outer-sphere complexes with silica surfaces and that their adsorption follows first-order kinetics . The photooxidation kinetics of 2-chlorophenol over a TiO2 catalyst were also modeled, suggesting that chlorophenols can undergo photoassisted oxidation .

科学研究应用

声化学降解:2-氯苯酚(2-氯苯基氯甲酸酯的衍生物)已因其在声化学条件下的降解而受到研究。四氯乙烯和氯仿等氯化合物的存在会提高 2-氯苯酚的降解率,而提高程度根据这些氯化合物的特性而异 (Lim、Son、Yang 和 Khim,2008)。

有机合成:与 2-氯苯基氯甲酸酯密切相关的氯苯基氯硫代甲酸酯用作有机合成中叔胺的脱烷基化剂。它们与叔胺反应生成硫代氨基甲酸酯,然后可以进一步加工成仲胺盐 (Heidari 和 Baradarani,2006)。

环境监测:在环境科学中,2-氯苯酚衍生物用于分析环境水样,特别是用于富集和检测痕量水平的某些污染物。此应用对于监测和管理水质至关重要 (Zhou、Ding、Xiao、Liu 和 Guo,2007)。

水净化:从水溶液中吸附去除氯苯酚是另一项应用,其中活性炭纤维和沥青页岩等材料用于从水中去除氯苯酚化合物,辅助水净化过程 (Singh、Gupta、Ojha 和 Rai,2013;Tütem、Apak 和 Ünal,1998)。

分光光度分析:2-氯苯酚已因其使用创新方法进行分光光度检测而受到研究。这包括使用混合半胶束磁性纳米颗粒进行灵敏和选择性检测,这是化学分析中的一项重要技术 (Mukdasai、Butwong、Thomas、Srijaranai 和 Srijaranai,2016)。

催化降解:在可见光下使用掺杂二氧化钛对氯苯酚进行光催化降解是另一个关键的研究领域。此过程对于处理被一类污染物(氯苯酚)污染的水至关重要 (Lin、Sopajaree、Jitjanesuwan 和 Lu,2018)。

作用机制

Target of Action

2-Chlorophenyl chloroformate is a chemical compound that primarily targets proteins and other biological macromolecules. It acts as a reactive compound that can modify proteins and other molecules, often used in biochemical research .

Mode of Action

The compound interacts with its targets through a process known as acylation. In this process, the chloroformate group of the molecule reacts with nucleophilic groups (such as amines or alcohols) present in proteins or other biological macromolecules. This reaction results in the formation of a covalent bond, modifying the structure and potentially the function of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by 2-Chlorophenyl chloroformate can vary depending on the specific targets within a given biological system. It’s commonly used in proteomics research, suggesting that it may play a role in modifying proteins and potentially influencing pathways related to protein function or regulation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chlorophenyl chloroformate is limited. Its bioavailability would be influenced by factors such as its reactivity, the specific biological matrix, and the presence of target molecules .

Result of Action

The molecular and cellular effects of 2-Chlorophenyl chloroformate’s action are primarily related to its ability to modify proteins and other macromolecules. This can potentially alter the function of these molecules, leading to changes in cellular processes. The specific effects would depend on the nature of the target molecules and the context within the biological system .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorophenyl chloroformate. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid inhalation . Moreover, the compound is sensitive to moisture and can react with water, so it should be stored in a dry environment .

安全和危害

2-Chlorophenyl chloroformate is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .

属性

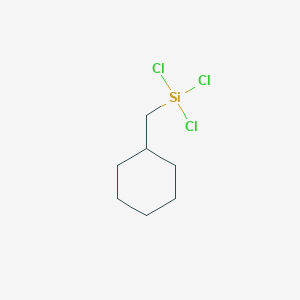

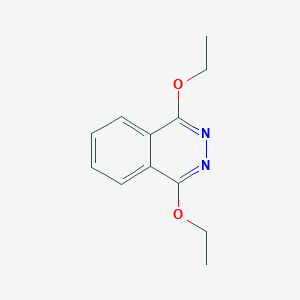

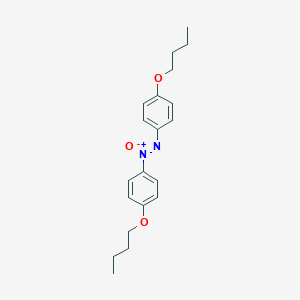

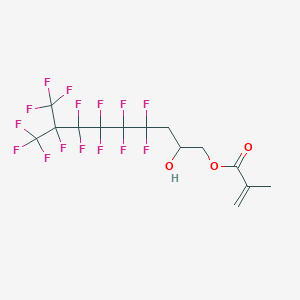

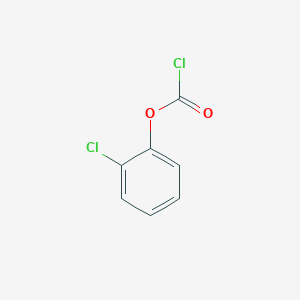

IUPAC Name |

(2-chlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENYBFRQSLVMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400441 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl chloroformate | |

CAS RN |

19358-41-9 | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorophenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。